molecular formula C7H17NO2 B042686 1,1-Diethoxypropan-2-amine CAS No. 55064-41-0

1,1-Diethoxypropan-2-amine

Cat. No.: B042686
CAS No.: 55064-41-0
M. Wt: 147.22 g/mol
InChI Key: MLTOHCRTGWUMIR-UHFFFAOYSA-N
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Description

1,1-Diethoxypropan-2-amine (CAS 55064-41-0) is a versatile multifunctional building block of significant interest in organic synthesis and pharmaceutical research. Its structure features two critical functional groups: a primary amine and an acetal, which together provide unique and complementary reactivity. The primary amine is highly nucleophilic, allowing it to participate in a variety of key transformations. It readily undergoes acylation and alkylation to form amides and secondary amines, respectively. Furthermore, it can form imines (Schiff bases) upon reaction with carbonyl compounds. The acetal moiety serves as a protected aldehyde, which is stable under neutral and basic conditions but can be selectively deprotected under mild acidic conditions to reveal the reactive aldehyde group. This dual functionality allows researchers to perform sequential reactions, first modifying the amine group while the carbonyl is protected, and then unmasking the aldehyde for further elaboration. This compound is a crucial precursor in the synthesis of complex molecules. Its documented research applications include the preparation of N-protected α-amino aldehydes, which are key components of peptide aldehydes with enzyme inhibitory activity. It also serves as a starting material for the synthesis of amino sugars, unusual amino acids, and sophisticated structures such as alpha-helix mimetics, which are designed to mimic protein secondary structure and have potential in drug discovery programs. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOHCRTGWUMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970417
Record name 1,1-Diethoxypropan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55064-41-0
Record name 2-Propanamine, 1,1-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055064410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Diethoxypropan 2 Amine and Analogues

Established Synthetic Routes

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of amines, including 1,1-diethoxypropan-2-amine. This process typically involves the reaction of a ketone, in this case, 1,1-diethoxypropan-2-one, with ammonia (B1221849), followed by reduction of the resulting imine intermediate. smolecule.comniscpr.res.in The choice of catalyst and reducing agent is critical to the efficiency and selectivity of the reaction.

Copper chromite has proven to be an effective catalyst for reductive amination reactions. niscpr.res.insemanticscholar.org It facilitates the synthesis of secondary amines from primary amines and carbonyl compounds. niscpr.res.in In the context of synthesizing this compound, a primary amine, the reaction would involve 1,1-diethoxypropan-2-one and ammonia in the presence of hydrogen gas and a copper chromite catalyst. google.com The catalyst, often promoted with materials like barium, enhances the hydrogenation of the intermediate imine to yield the desired primary amine. niscpr.res.ingoogle.com The general mechanism involves the catalyst facilitating the dehydrogenation of an alcohol to an intermediate that reacts with the amine, followed by reduction of the resulting imine. tsijournals.com

Table 1: Catalytic Systems in Reductive Amination

CatalystReactantsProduct TypeReference
Copper ChromitePrimary Aromatic Amine + Aliphatic KetoneSecondary Amine semanticscholar.org
Barium-Promoted Copper ChromiteAmmonia + Secondary AlcoholPrimary/Secondary Amine google.com
Copper ChromiteAniline + Carbonyl CompoundsSecondary Amine niscpr.res.in

The choice of reducing agent is pivotal in reductive amination. Mild and selective reductants are often preferred to avoid unwanted side reactions.

Borane-tetrahydrofuran complex (BH3-THF) is a versatile reducing agent used in the reductive amination of ketones. researchgate.netwikipedia.org It can effectively reduce imines formed from the condensation of ketones and amines. researchgate.net While stable, BH3-THF is often generated in situ for safety and reactivity reasons. acsgcipr.org The complex works by adding across the carbon-nitrogen double bond of the imine intermediate. wikipedia.org

Sodium Triacetoxyborohydride (B8407120) (STABH) is another mild and selective reducing agent widely used for the reductive amination of aldehydes and ketones. acs.orgorganic-chemistry.org Its key advantage is its ability to be used in a one-pot procedure where the carbonyl compound, amine, and reducing agent are mixed together. organic-chemistry.org STABH is particularly effective for a broad range of substrates, including aliphatic ketones and various amines. acs.org The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), and acetic acid can be used as a catalyst, especially for ketone reactions. organic-chemistry.org For the synthesis of (S)-N-benzyl-1,1-diethoxypropan-2-amine, (S)-1,1-diethoxypropan-2-amine was reacted with benzaldehyde (B42025) in the presence of sodium triacetoxyborohydride. google.com

Table 2: Comparison of Reductants in Reductive Amination

ReductantKey FeaturesTypical SolventsReference
Borane-tetrahydrofuran complex (BH3-THF)Reduces imines, can be generated in situ.Tetrahydrofuran (THF) researchgate.netacsgcipr.org
Sodium Triacetoxyborohydride (STABH)Mild, selective, suitable for one-pot reactions.1,2-dichloroethane (DCE), THF acs.orgorganic-chemistry.org

Alkylation of Ammonia or Pre-existing Amines

Alkylation of ammonia or primary amines with suitable alkylating agents is a direct method for amine synthesis. pressbooks.pub However, this approach can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the amine with each alkylation step. jove.comwikipedia.org To favor the formation of the primary amine, a large excess of ammonia is often employed. jove.comucalgary.ca

Diethyl sulfate (B86663) is a potent ethylating agent used to introduce ethyl groups onto molecules, including amines. wikipedia.orgkesslerchemical.comsheetalchemicals.com The reaction involves the nucleophilic attack of the amine on the electrophilic ethyl group of diethyl sulfate. wikipedia.org This method can be applied to the synthesis of ethylated amines. kesslerchemical.comsheetalchemicals.com While effective, diethyl sulfate is a toxic and likely carcinogenic compound, requiring careful handling. wikipedia.orgsheetalchemicals.com

Chiral Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest for its potential use in asymmetric synthesis and as a chiral building block in the pharmaceutical industry. One reported method involves the reductive amination of 1,1-diethoxypropan-2-one using a chiral auxiliary. For instance, the use of chiral amino alcohols in conjunction with borane (B79455) has been shown to achieve high enantioselectivity in the reduction of ketones. researchgate.net A specific patent describes the synthesis of (S)-N-benzyl-1,1-diethoxypropan-2-amine starting from (S)-1,1-diethoxypropan-2-amine, indicating the availability of the chiral starting material, which can then be further functionalized. google.com The synthesis of related chiral fluorinated analogs often starts with fluorinated precursors and employs chiral auxiliaries to direct the stereochemistry of the amination step. smolecule.com

Asymmetric Hydrogenation of Chiral Precursors (e.g., Benzyl (B1604629) (1,1-Diethoxypropan-2-yl)carbamate)

The synthesis of chiral amines is of significant interest in medicinal and organic chemistry. A key method to produce enantiomerically specific amines like (S)-1,1-diethoxypropan-2-amine involves the hydrogenation of a protected chiral precursor.

A documented synthetic pathway begins with (S)-2-(benzyloxycarbonylamino)propanoic acid, which is first converted to (S)-benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate. newdrugapprovals.org This intermediate is then treated with a solution of 2M lithium aluminium hydride in tetrahydrofuran to yield the chiral precursor, (S)-benzyl 1,1-diethoxypropan-2-ylcarbamate. newdrugapprovals.org

The final step to obtain the target amine is achieved through the hydrogenolysis of this precursor. The reaction involves using 5% palladium on carbon as a catalyst to remove the benzyloxycarbonyl (Cbz) protecting group, yielding (S)-1,1-diethoxypropan-2-amine. newdrugapprovals.org This hydrogenation step is crucial for deprotecting the amine while preserving its stereochemical integrity.

Alternative and Green Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. Continuous flow synthesis and the use of solid acid catalysts represent significant progress in the production of acetals like 1,1-diethoxypropane, a related structural motif.

Continuous Flow Synthesis Methods (e.g., for 1,1-diethoxypropane)

Continuous flow reactors offer substantial improvements in efficiency and safety for large-scale production compared to traditional batch methods. A method for synthesizing 1,1-diethoxypropane involves reacting ethanol (B145695) and propionaldehyde (B47417) over a solid acid catalyst in a continuous pipeline system. researchgate.net

In one industrial-scale setup, two streams—one containing propionaldehyde diethyl acetal (B89532) in a solvent and the other with brominating agents—are mixed at a controlled temperature with a short residence time, leading to high yields and purity. Another approach feeds vaporized ethanol and propionaldehyde into a rectification column packed with a solid acid catalyst. researchgate.net This method allows for the continuous removal of the 1,1-diethoxypropane product and the recycling of unreacted materials, achieving yields as high as 97% and a purity of over 99%. researchgate.net

Table 1: Comparison of Synthesis Methods for 1,1-diethoxypropane

Parameter Batch Process (Conventional) Continuous Flow Process
Catalyst Liquid acids (e.g., H₂SO₄), Water absorbents (e.g., CaCl₂) researchgate.net Solid acid catalyst (e.g., Sulfonic acid resin) researchgate.net
Temperature Low temperature researchgate.net 80-90°C researchgate.net
Yield Lower; hindered by water byproduct researchgate.net Up to 97-98% researchgate.net
Purity Variable >99% researchgate.net
Process Discontinuous, long reaction times researchgate.net Continuous, short residence time (10-15 min)

| Safety | Handling of corrosive liquid acids nju.edu.cn | Safer, avoids bulk handling of hazardous acids |

Solid Acid Catalysis in Diethyl Acetal Formation

The formation of acetals is traditionally catalyzed by strong mineral acids like H₂SO₄ or HCl. nju.edu.cn However, these homogeneous catalysts present challenges related to equipment corrosion, catalyst recovery, and product separation. nju.edu.cn Solid acid catalysts offer a green alternative, mitigating these issues by being easily separable and reusable. nju.edu.cngoogle.com

Various solid acids have been successfully employed for acetalization, including zeolites, montmorillonite (B579905) clays, and sulfonic acid resins. researchgate.netgoogle.comethernet.edu.et The catalytic activity is influenced by factors such as the amount of acid sites, surface area, and pore volume. google.com For instance, in the synthesis of 1,1-diethoxypropane, a sulfonic acid resin packed in a rectification tower serves as an effective catalyst. researchgate.net The choice of catalyst is critical, as the molecular size of the reactants and the formation of bulky intermediates can affect the efficiency of materials with different pore structures. ethernet.edu.et The use of solid acids shifts the reaction equilibrium towards the product side, enhancing yield and providing a more sustainable process for industrial production. researchgate.netethernet.edu.et

Synthesis of Key Precursors and Intermediates

The synthesis of complex molecules often relies on the efficient preparation of versatile building blocks. The α-ketoacetal 1,1-diethoxypropan-2-one and the ynone 1,1-diethoxybut-3-yn-2-one (B1403671) are valuable intermediates in organic synthesis.

Preparation of 1,1-Diethoxypropan-2-one (α-Ketoacetal)

1,1-Diethoxypropan-2-one is an important α-ketoacetal intermediate. A highly efficient method for its synthesis involves the selective deprotection of 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB). rsc.org

This transformation is achieved through a regiospecific deketalization reaction. When TEB is subjected to slightly acidic conditions, such as in moist acetone (B3395972) with a Dowex 50W resin, it quantitatively yields 1,1-diethoxypropan-2-one. rsc.org The stability of the remaining acetal function is attributed to the electron-withdrawing effect of the newly formed ketone moiety, which disfavors further protonation. nih.gov

Synthesis of 1,1-Diethoxybut-3-yn-2-one

1,1-Diethoxybut-3-yn-2-one is a conjugated ynone that serves as a valuable reactant in various chemical transformations, including Diels-Alder reactions and Michael additions. google.comnih.govgoogle.com

The most direct synthesis involves the selective deketalization of 3,3,4,4-tetraethoxybut-1-yne (TEB). rsc.orgpitt.edu Under optimized mild acidic conditions, this reaction furnishes 1,1-diethoxybut-3-yn-2-one in quantitative yield. rsc.orgnih.gov This ynone has also been prepared through other routes, such as the isomerization of other 1,1-diethoxyalk-3-yn-2-ones using a polystyrene-supported triphenylphosphine (B44618) catalyst. google.comnih.gov Additionally, a three-step synthesis starting from the inexpensive and readily available ethyl 2,2-diethoxyacetate has been developed as an alternative pathway.

Table 2: Synthetic Approaches to Key Intermediates

Target Compound Starting Material Key Reagents/Catalyst Yield Reference(s)
1,1-Diethoxypropan-2-one 3,3,4,4-Tetraethoxybut-1-yne (TEB) Dowex 50W, Moist acetone Quantitative rsc.org
1,1-Diethoxybut-3-yn-2-one 3,3,4,4-Tetraethoxybut-1-yne (TEB) Mild acidic media Quantitative rsc.orgnih.gov
1,1-Diethoxybut-3-yn-2-one Ethyl 2,2-diethoxyacetate (multiple steps) -

| 1,1-Diethoxybut-3-yn-2-one | 1,1-Diethoxyalk-3-yn-2-ones | Polystyrene-supported triphenylphosphine | 72-87% | google.comnih.gov |

Preparation of N-Protected this compound Derivatives

The most common methods for N-protection involve the reaction of the amine with an acylating or sulfonylating agent. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Carbamate (B1207046) Protection (Boc and Cbz)

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. orgsyn.orgacs.org The protection of a primary amine like this compound is generally achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.orgnewdrugapprovals.org Common bases include sodium bicarbonate, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP), and the reaction is often performed in solvents like tetrahydrofuran (THF), dichloromethane (B109758) (DCM), or methanol. orgsyn.orgnewdrugapprovals.org While a specific procedure for this compound is not extensively detailed, a patent describes the synthesis of the related N-Boc-D-serine, which involves reacting the amino acid with Boc₂O and a base in an organic solvent, illustrating a standard procedure. google.com

The benzyloxycarbonyl (Cbz) group is another prevalent amine protecting group, which is notably stable and can be removed by catalytic hydrogenolysis. orgsyn.orgnewdrugapprovals.org The synthesis of (S)-benzyl 1,1-diethoxypropan-2-ylcarbamate has been reported, starting from (S)-benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate and using lithium aluminium hydride in tetrahydrofuran. newdrugapprovals.orgorgsyn.org The Cbz-protected amine can then be deprotected using hydrogen gas and a palladium on carbon (Pd/C) catalyst to yield the free amine. newdrugapprovals.orgnewdrugapprovals.org

N-Acyl and N-Sulfonyl Protection

Amide formation is a straightforward method for protecting primary amines. For the analogue, 3-amino-1,1-diethoxypropane, N-acylation has been demonstrated using various reagents. For instance, treatment with benzoyl chloride can yield the corresponding N-benzoyl derivative. Similarly, reaction with acetic anhydride (B1165640) in pyridine (B92270) provides the N-acetylated product. google.com Sulfonamides, formed by reacting the amine with a sulfonyl chloride, offer a robust protecting group. The synthesis of N-(3,3-diethoxypropyl)-4-methylbenzenesulfonamide (a tosylated derivative) has been achieved by reacting 3-amino-1,1-diethoxypropane with p-toluenesulfonyl chloride.

The following table summarizes various methods used for the N-protection of this compound analogues, providing insight into the reagents and conditions that can be adapted for the target compound.

Table 1: Synthetic Methodologies for N-Protected this compound Analogues

Chemical Reactivity and Mechanistic Investigations of 1,1 Diethoxypropan 2 Amine

Reactivity of the Diethyl Acetal (B89532) Moiety

Hydrolysis and Deprotection Strategies to Aldehydes

The acetal functionality in 1,1-Diethoxypropan-2-amine serves as a protecting group for an aldehyde. chemistrysteps.comlibretexts.org Deprotection to reveal the aldehyde is typically achieved through acid-catalyzed hydrolysis. orgoreview.compearson.com This process is reversible and is driven forward by using a large excess of water. chemistrysteps.comorganicchemistrytutor.com

The mechanism of acetal hydrolysis involves several key steps:

Protonation: The reaction initiates with the protonation of one of the oxygen atoms in the diethoxy group by an acid catalyst. chemistrysteps.comchemistryscore.com This converts the ethoxy group into a good leaving group (ethanol). chemistrysteps.com

Formation of an Oxonium Ion: The other oxygen atom's lone pair assists in expelling the protonated ethoxy group, leading to the formation of a resonance-stabilized oxonium ion. orgoreview.comchemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.comyoutube.com

Formation of a Hemiacetal: Deprotonation of the resulting intermediate yields a hemiacetal. chemistrysteps.comyoutube.com

Repeat of the Process: The second ethoxy group is then protonated and eliminated in a similar fashion, with the hydroxyl group of the hemiacetal participating to form another oxonium ion, which is essentially a protonated aldehyde. chemistrysteps.com

Final Deprotonation: In the final step, a proton transfer reaction forms the aldehyde and regenerates the acid catalyst. chemistrysteps.com

Various methods have been developed for the deprotection of acetals under mild conditions. For instance, a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water can achieve quantitative conversion of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) rapidly. organic-chemistry.org Another mild and highly chemoselective method involves the use of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) in combination with a base like 2,6-lutidine, which allows for the deprotection of acetals in the presence of other sensitive functional groups. acs.org

Stability and Transformation under Acidic and Basic Conditions

Acetals, including this compound, exhibit distinct stability profiles under different pH conditions.

Acidic Conditions: Acetals are generally unstable in acidic environments and readily undergo hydrolysis to the corresponding aldehyde or ketone and alcohol. chemistryscore.comfiveable.mebham.ac.uk The rate of this hydrolysis is dependent on the stability of the intermediate carboxonium ion; electron-donating groups attached to the acetal carbon can accelerate the reaction. nih.gov The hydrolysis is acid-catalyzed, and even mild acids can facilitate this transformation. nih.gov For aminoacetals specifically, the hydrolysis can be facile in dilute acid due to the protonation of the amino group, which can influence the subsequent steps of acetal cleavage. vaia.com

Basic and Neutral Conditions: In contrast, acetals are quite stable under basic and neutral conditions. fiveable.mebham.ac.ukmasterorganicchemistry.com They are resistant to attack by nucleophiles and bases, which makes them excellent protecting groups for carbonyl functionalities during reactions involving strong bases, hydrides, or organometallic reagents. chemistrysteps.comlibretexts.orgorganic-chemistry.org Thioacetals, the sulfur analogs, are even more stable towards acid hydrolysis. bham.ac.ukjove.com

The stability of acetals is a critical consideration in multistep organic synthesis, allowing for the selective transformation of other functional groups within a molecule while the carbonyl group is protected. fiveable.meorganic-chemistry.org

Interplay between Amine and Acetal Functionalities

The presence of both an amine and an acetal group in this compound leads to unique reactivity and selectivity.

Influence of Dual Functionality on Reactivity and Selectivity

The dual functionality of amino acetals makes them valuable synthetic intermediates. The amine group can participate in typical amine reactions such as acylation and alkylation, while the acetal protects a latent aldehyde functionality under basic conditions.

The nucleophilicity of the amine can be influenced by the neighboring acetal group. Conversely, the stability and reactivity of the acetal can be affected by the protonation state of the amine. For example, in acidic media, protonation of the amine can facilitate the hydrolysis of the acetal. vaia.com This interplay allows for controlled, stepwise reactions. For instance, the amine can be modified first under basic conditions where the acetal is stable. Subsequently, the aldehyde can be revealed by switching to acidic conditions for deprotection.

In glycosylation reactions, the nature of protecting groups, including those that create acetal-like structures, significantly influences reactivity and stereoselectivity. nih.govbeilstein-journals.org For example, the presence of a 4,6-O-benzylidene acetal in galactopyranosyl donors can direct the stereochemical outcome of the glycosylation, favoring the formation of α-anomers even with participating groups at the C2 position. nih.gov This is attributed to conformational constraints imposed by the acetal ring. nih.gov

Regioselective Reactions

In molecules with multiple reactive sites, intramolecular interactions can direct the regioselectivity of reactions. While specific studies on regioselective reactions directed by hydrogen bonding in this compound are not detailed in the provided search results, the concept is well-established in related systems.

In bifunctional organocatalysts containing an amide group, hydrogen bonding plays a crucial role in directing the stereochemical outcome of reactions by activating both the nucleophile and the electrophile. psu.edu For example, prolinamide catalysts utilize tunable hydrogen bonding to control asymmetric reactions proceeding through enamine intermediates. psu.edu

In the context of amino acetals, it is plausible that intramolecular hydrogen bonding between the amine and one of the acetal oxygens could influence the conformation of the molecule and thereby direct the approach of a reagent to a specific site, leading to regioselective transformations.

Mechanistic Studies and Theoretical Predictions

Computational chemistry provides powerful tools to investigate the reaction mechanisms of complex molecules like this compound.

Computational Chemistry Approaches to Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to model reaction pathways, transition states, and reaction energetics. researchgate.netscispace.comrsc.org

In studies of analogous systems, DFT calculations have been employed to elucidate reaction mechanisms. For instance, DFT has been used to study the reaction between amino acids and reactive aldehydes, identifying different pathways such as Michael addition and Schiff base formation. researchgate.net These studies can determine the free energy barriers for various reaction steps, helping to predict the most favorable pathway. researchgate.net

For this compound, DFT studies could be applied to model its hydrolysis, exploring the transition state energies for each step of the mechanism. Such calculations could also investigate the influence of the amine group on the reaction, for example, by comparing the energetics of hydrolysis for the protonated and unprotonated forms of the molecule. Furthermore, DFT could be used to predict the outcomes of elimination reactions involving this compound, providing insights into potential side reactions or alternative synthetic pathways.

Experimental Evidence Supporting Reaction Mechanisms

The reaction mechanisms of this compound and its derivatives are often inferred from the products formed and supported by mechanistic studies of closely related compounds. Experimental and theoretical investigations have provided insights into the pathways these molecules follow during chemical transformations.

One illustrative example involves the acid-catalyzed reaction of 1-(3,3-diethoxypropyl)urea, a derivative of the parent amine structure. researchgate.net The proposed mechanism for its reaction with aromatic nucleophiles, such as phenols, offers significant evidence for the reactivity of the diethoxypropyl group. researchgate.net The key step in this transformation is the intramolecular cyclization of the urea (B33335) under acidic conditions to form a cyclic acyliminium cation intermediate. researchgate.net This highly reactive intermediate then engages with a nucleophile through a conventional aromatic electrophilic substitution (SEAr) mechanism to yield the final product. researchgate.net

Interestingly, the potential for the formation of a regioisomeric byproduct is also explained through a plausible mechanistic pathway. researchgate.net This alternative route involves the deprotonation of the initial acyliminium ion to form a transient enamide intermediate. researchgate.net Subsequent re-protonation of this enamide at a different position generates a new carbocation, which can then react with the nucleophile to produce the regioisomer. researchgate.net This detailed mechanistic proposal is supported by the characterization of the reaction products. researchgate.net

Further evidence for reaction mechanisms comes from theoretical and experimental studies on the gas-phase thermal elimination of analogous acetals, such as 2,2-diethoxypropane. acs.org These studies, which employed both experimental kinetics and Density Functional Theory (DFT) calculations, demonstrated that the elimination of ethanol (B145695) to form an alkene proceeds through a concerted, non-synchronous, four-membered cyclic transition state. acs.org The rate-determining step in this type of reaction was identified as the elongation of the C–O bond. acs.org While this study was not performed on this compound itself, it provides strong evidence for a likely pathway in elimination reactions involving the diethoxy functional group.

Table 1: Proposed Intermediates in the Reaction of a 1,1-Diethoxypropane Derivative

Intermediate Formation Pathway Subsequent Reaction Reference
Cyclic Acyliminium Cation Acid-catalyzed intramolecular cyclization of 1-(3,3-diethoxypropyl)urea. Reaction with nucleophile via SEAr mechanism. researchgate.net
Enamide Deprotonation of the cyclic acyliminium cation. Re-protonation to form a carbocation, leading to a regioisomeric product. researchgate.net

Stereochemical Outcomes in Transformations

The stereochemistry of reactions involving derivatives of this compound is a critical aspect of their synthetic utility, dictating the three-dimensional structure of the final products. Experimental studies have shown that the stereochemical outcome can be highly dependent on the nature of the reactants and the reaction conditions.

A clear example of stereochemical control is observed in the Michael addition of nucleophiles to α,β-unsaturated ketones derived from related structures like 1,1-diethoxybut-3-yn-2-one (B1403671). researchgate.net Research has shown that the reaction of this terminal acetylenic ketone with amines leads to the stereospecific formation of β-substituted α,β-unsaturated ketones. researchgate.net The specific stereochemistry (E or Z configuration) of the resulting enaminone is determined by the class of the amine nucleophile used. researchgate.net

Primary amines and ammonia (B1221849) consistently yield the Z-alkenone as the major product. researchgate.net

Secondary amines , in contrast, afford the E-alkenone . researchgate.net

This predictable stereochemical outcome allows for the selective synthesis of either the E or Z isomer by choosing the appropriate amine reactant.

Table 2: Stereochemical Control in Michael Addition Reactions

Nucleophile Class Product Stereochemistry Example Reactant Reference
Primary Amine Z-alkenone Ammonia, Primary Amines researchgate.net

In more complex synthetic sequences, the inherent chirality of this compound or its derivatives can be used to establish new stereocenters with high diastereoselectivity. An investigation into the synthesis of the core of halicyclamine A utilized a Diels-Alder reaction as a key step to simultaneously form three contiguous stereocenters. nih.gov The reaction, involving a substrate derived from a diethoxypropane structure, proceeded to give only a single diastereoisomer of the product. nih.gov

The relative stereochemistry of the newly formed stereocenters in the resulting amine product was unequivocally established through detailed 2D NMR experiments, including COSY and NOESY analyses. nih.gov For instance, a crucial Nuclear Overhauser Effect (NOE) was observed between specific protons, confirming their spatial proximity and thus defining the relative trans configuration of key substituents on the newly formed ring system. nih.gov This work exemplifies how the stereochemical information encoded in a 1,1-diethoxypropane-derived fragment can be effectively transferred during a complex, stereoselective transformation. nih.gov

Derivatives and Analogues of 1,1 Diethoxypropan 2 Amine in Chemical Research

N-Substituted Derivatives

The primary amine group in 1,1-diethoxypropan-2-amine is a key site for chemical modification, allowing for the introduction of various substituents that modulate the molecule's properties and reactivity.

Benzyl (B1604629) (1,1-diethoxypropan-2-yl)carbamate is a carbamate (B1207046) derivative that has been utilized as an intermediate in multi-step synthetic sequences. For instance, in the synthesis of certain complex molecules, (S)-benzyl (1,1-diethoxypropan-2-yl)carbamate is prepared from (S)-benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate through a reaction with lithium aluminium hydride in a tetrahydrofuran (B95107) solution. newdrugapprovals.org This carbamate can then be further transformed, for example, by removing the benzyl carbamate protecting group using palladium on carbon to yield (S)-1,1-diethoxypropan-2-amine. newdrugapprovals.org This amine is a valuable building block for subsequent reactions. The (R)-enantiomer, (R)-Benzyl (1,1-diethoxypropan-2-yl)carbamate, is also noted as an intermediate in synthetic chemistry. 122.114.159

A related compound, Benzyl (3,3-diethoxypropyl)carbamate, is synthesized by reacting 3,3-diethoxypropan-1-amine with benzyl chloroformate in dichloromethane (B109758), with triethylamine (B128534) as a base. rsc.org This reaction proceeds overnight at room temperature and, after purification, yields the product as a clear oil. rsc.org

Table 1: Synthesis of Benzyl (3,3-diethoxypropyl)carbamate

ReactantsReagents & ConditionsProductYieldReference
3,3-diethoxypropan-1-amineBenzyl chloroformate, Triethylamine, DichloromethaneBenzyl (3,3-diethoxypropyl)carbamate81% rsc.org

N-Benzoyl-3-amino-1,1-diethoxypropane (N-Bz-3-amino-1,1-diethoxypropane) is an amide derivative that has found application in the synthesis of oligonucleotide conjugates. mdpi.comnih.gov Its synthesis is documented as part of the supplementary materials in studies focused on cleavable linkers for these conjugates. mdpi.comnih.gov

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis. acs.org N-Fmoc-3-amino-1,1-diethoxypropane is an example of an Fmoc-protected derivative that can be used in the construction of peptide mimetics. mdpi.comnih.govacs.org The synthesis of N-Fmoc-3-amino-1,1-diethoxypropane has been reported in the context of creating building blocks for the assembly of "mixed" aza-β3-peptides. mdpi.comnih.govacs.org The use of Fmoc-protected amino acids and their analogues is a cornerstone of modern peptide chemistry, allowing for the controlled, stepwise assembly of peptide chains on a solid support. acs.orgresearchgate.net

Compounds Incorporating the 1,1-Diethoxypropyl Structure

Beyond direct N-substitution, the 1,1-diethoxypropyl moiety is a key structural element in other reactive intermediates and complex molecules.

1,1-Diethoxypropan-2-one is a ketone featuring the 1,1-diethoxypropyl group. cymitquimica.comnih.gov It is described as a colorless to pale yellow liquid with a pleasant odor and is soluble in organic solvents. cymitquimica.com This compound serves as a reagent in organic synthesis and can undergo various reactions, including nucleophilic additions and condensation reactions. cymitquimica.com The reactivity of 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one, a related derivative, has been studied in detail. researchgate.net It undergoes selective reactions at the ketone functional group, such as hydride and Grignard-type additions, to produce the corresponding alcohols in good yields. researchgate.net Reductive amination at the oxo moiety is also possible, though it can sometimes lead to a mixture of products. researchgate.net The diethyl acetal (B89532) group can be converted to an aldehyde, but the stability of the resulting aldehyde can be a limiting factor. researchgate.net

Table 2: Properties of 1,1-Diethoxypropan-2-one

PropertyValueReference
CAS Number 5774-26-5 cymitquimica.comnih.gov
Molecular Formula C₇H₁₄O₃ cymitquimica.comnih.gov
Molecular Weight 146.18 g/mol cymitquimica.comnih.gov
Appearance Colorless to pale yellow liquid cymitquimica.com
Solubility Soluble in organic solvents cymitquimica.com
Reactivity Nucleophilic additions, condensation rxns cymitquimica.com

The β-hydroxy dithiane derivative, 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol, has been synthesized from 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB). uib.no A novel four-step synthesis of this compound from the readily available ethyl 2,2-diethoxyacetate has also been developed. uib.no The reactivity of this class of compounds has been explored, with studies showing that while some transformations like hydrolysis of a benzyl-protected analogue are successful, others, such as silylation of the hydroxyl group and subsequent Wittig olefination, can be challenging. uib.no An alkylation reaction to form 1,1-diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol has been achieved, albeit in low yield. uib.no The conversion of the diethyl acetal moiety to an aldehyde is generally efficient, but the stability of the resulting product can be an issue. researchgate.net Attempts to convert the 1,3-dithiane (B146892) group into an aldehyde have been reported as unsuccessful due to product decomposition. researchgate.net

Related Halo-diethoxypropanes (e.g., 3-Chloro-1,1-diethoxypropane)

Halo-diethoxypropanes represent a class of halogenated analogues of diethoxypropane structures and serve as versatile intermediates in organic synthesis. Their reactivity, imparted by the presence of a halogen atom, makes them valuable building blocks for constructing more complex molecules. Among these, 3-Chloro-1,1-diethoxypropane is a prominent and well-documented example used in various research applications.

3-Chloro-1,1-diethoxypropane, also known as 3-chloropropionaldehyde diethyl acetal, is structurally related to this compound. chemspider.comnih.gov The key difference is the substitution of the amine group at the second carbon with a chlorine atom at the third carbon of the propane (B168953) chain. This structural relationship allows it to function as a precursor in the synthesis of various functionalized propanes through nucleophilic substitution of the chloride.

The compound is a colorless liquid with the chemical formula C₇H₁₅ClO₂. nih.gov It is recognized as a flammable liquid and vapor that can cause skin and serious eye irritation. nih.gov Its utility in chemical research stems from its nature as an acetal, which protects a reactive aldehyde group, while the terminal alkyl chloride provides a site for further chemical modification.

Table 1: Physicochemical Properties of 3-Chloro-1,1-diethoxypropane

Property Value Source
IUPAC Name 3-chloro-1,1-diethoxypropane nih.gov
Molecular Formula C₇H₁₅ClO₂ nih.gov
Molecular Weight 166.65 g/mol chemicalbook.com
CAS Number 35573-93-4 nih.govchemicalbook.com
Density 0.995 g/mL at 25 °C chemicalbook.com
Boiling Point 84 °C at 25 mm Hg chemicalbook.com
Refractive Index n20/D 1.42 chemicalbook.com
Flash Point 98 °F (36.7 °C) chemicalbook.com

Detailed Research Findings

Research has demonstrated the application of 3-Chloro-1,1-diethoxypropane as a key starting material in the synthesis of a variety of complex organic molecules. Its bifunctional nature—a protected aldehyde and an alkyl halide—allows for sequential or selective reactions.

Notable synthetic applications include:

Synthesis of Folic Acid Analogues: It has been used in the synthesis of N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]benzoyl]-L-glutamic acid, which is an acyclic analogue of 5,6,7,8-tetrahydrofolic acid. chemicalbook.com

Preparation of Nucleoamino Acids: The compound serves as a precursor for 1-(D,L)-(3′-amino, 3′-carboxypropyl)uracil, a type of nucleoamino acid. chemicalbook.com

Formation of Chromanone Derivatives: It is a reactant in the synthesis of 7-methoxychromanone. chemicalbook.com

Grignard Reagent Formation: 3-Chloro-1,1-diethoxypropane can be used to prepare the corresponding Grignard reagent, which is a powerful tool for forming new carbon-carbon bonds in organic synthesis. chemicalbook.com

The general reactivity involves the chlorine atom acting as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups, including amines, to form compounds analogous to this compound or its derivatives. For instance, reaction with an appropriate nitrogen nucleophile could, in principle, yield an amino-diethoxypropane structure, highlighting its role as a synthetic analogue.

Applications of 1,1 Diethoxypropan 2 Amine in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Pharmaceutical Chemistry

In pharmaceutical chemistry, the demand for novel molecular scaffolds is constant. 1,1-Diethoxypropan-2-amine serves as an essential building block, providing a foundational structure that can be chemically modified to produce a wide array of derivatives. smolecule.com Its bifunctional nature—the nucleophilic amine and the protected aldehyde—offers chemists a strategic advantage in multistep syntheses. cymitquimica.com

The structure of this compound makes it an ideal starting material or intermediate for creating complex organic molecules. smolecule.com The primary amine can undergo various transformations such as acylation, alkylation, and condensation reactions, while the diethyl acetal (B89532) group provides a stable, protected form of an aldehyde. smolecule.com This protected aldehyde can be deprotected under specific acidic conditions to reveal a reactive carbonyl group at a later stage in a synthetic sequence, allowing for precise and controlled molecular assembly. For instance, the chiral version of the compound, (S)-1,1-diethoxypropan-2-amine, is used as a precursor in the synthesis of complex heterocyclic structures like (S)-benzyl 1,1-diethoxypropan-2-ylcarbamate and (S)-1,1-diethoxy-N-(quinolin-8-ylmethyl)propan-2-amine. newdrugapprovals.orgnewdrugapprovals.org

The role of this compound as a synthetic intermediate is critical in the drug development pipeline. smolecule.com It is often a key component in the synthetic routes leading to active pharmaceutical ingredients (APIs). Its incorporation into a larger molecule can be a pivotal step in achieving the desired therapeutic profile. An example of its application is in the development programs of major pharmaceutical companies. Merck & Co. has utilized (S)-1,1-diethoxypropan-2-amine in the synthesis pathway for compounds investigated for the treatment of overactive bladder. newdrugapprovals.org

Interactive Data Table: Applications in Pharmaceutical Chemistry

Application AreaRole of this compoundExample Product/Target
Complex Molecule SynthesisBuilding Block / Precursor(S)-benzyl 1,1-diethoxypropan-2-ylcarbamate
Drug DevelopmentSynthetic IntermediateCompounds for overactive bladder treatment

Synthetic Pathways to Biologically Active Compounds

Beyond its general use as a building block, this compound is specifically employed in synthetic pathways that target molecules with known biological activities.

Propargylamines are a class of organic compounds recognized for their significant pharmaceutical and biological properties. smolecule.com They are particularly noted for their application in the development of treatments for neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. smolecule.com this compound is identified as a potential precursor in the synthesis of these therapeutically important propargylamines, highlighting its value in medicinal chemistry research aimed at combating these disorders. smolecule.com

The compound serves as a precursor for the synthesis of N-protected α-amino aldehydes. lookchem.com These aldehydes are significant because they function as the C-terminal units of peptide aldehydes, a class of molecules known for their enzyme inhibitor activity. lookchem.com A notable example is Leupeptin, a natural protease inhibitor. The ability to synthesize these precursors from this compound provides a crucial pathway for creating novel enzyme inhibitors, which are a cornerstone of modern drug discovery. lookchem.com

The utility of this compound extends to the synthesis of specialized biochemical molecules. It can be used for the preparation of amino sugars and various unusual amino acids. lookchem.com These molecules are vital in glycobiology and in the creation of peptidomimetics and other specialized pharmaceutical agents. The synthesis of these non-standard building blocks is essential for exploring new biological functions and developing drugs with unique mechanisms of action. lookchem.comucl.ac.uk

Alpha-Helix Mimetic Structures

While direct applications of this compound in the synthesis of alpha-helix mimetics are not extensively documented, its chiral form, (S)-1,1-diethoxypropan-2-amine, is a crucial starting material for creating related peptidomimetic structures, such as β-turn mimics. newdrugapprovals.orgnewdrugapprovals.org Peptidomimetics are compounds designed to imitate the secondary structures of peptides, like alpha-helices and beta-turns, which are fundamental for mediating biological interactions, including protein-protein recognition. nih.gov

A notable example is the synthesis of ICG-001, a compound recognized as an antagonist of the Wnt/β-catenin signaling pathway, which features a β-turn mimetic scaffold. newdrugapprovals.org The synthesis utilizes (S)-1,1-diethoxypropan-2-amine as a key building block. The process involves converting the amine into a carbamate (B1207046) derivative, specifically (S)-benzyl 1,1-diethoxypropan-2-ylcarbamate. newdrugapprovals.orgnewdrugapprovals.org This intermediate is then incorporated into a multi-step synthesis to construct the final complex heterocyclic system that mimics the peptide's secondary structure. newdrugapprovals.org The acetal group serves as a protected aldehyde, which is a common feature in the synthesis of such complex molecules. lookchem.com

Table 1: Key Intermediates in Peptidomimetic Synthesis

Starting Material Intermediate Target Structure Type Ref.

Development of Specialty Chemicals

Preparation of Functionalized Heterocycles (e.g., Tetrahydropyrimidine-2(1H)-ones from related ureas)

Tetrahydropyrimidine-2(1H)-ones are a class of heterocyclic compounds that have attracted significant interest due to their pharmacological activities. researchgate.netnih.gov While many synthetic routes to this scaffold exist, such as the Biginelli reaction, specific applications of this compound focus on its role as a precursor to functionalized ureas, which can then be used in the construction of more complex heterocyclic systems. newdrugapprovals.orgnih.gov

For instance, reacting (S)-1,1-diethoxypropan-2-amine with an isocyanate, such as benzyl (B1604629) isocyanate, yields the corresponding urea (B33335) derivative, (S)-N-benzyl-2-(1,1-diethoxypropyl)urea. newdrugapprovals.org This molecule contains the necessary framework for subsequent cyclization reactions to form heterocyclic structures. Although direct acid-catalyzed cyclization of ureas derived from the isomeric amine, 3,3-diethoxypropan-1-amine, with phenols is a documented method for creating tetrahydropyrimidine-2(1H)-ones, the derivatives of this compound are typically employed in multi-step pathways to build more elaborate, often chiral, heterocyclic products. newdrugapprovals.orgresearchgate.net

Synthesis of Phthalocyanine (B1677752) Derivatives

Phthalocyanines are large, aromatic macrocycles widely used as dyes, pigments, and photosensitizers in photodynamic therapy. nih.govrsc.org Their synthesis typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives. nih.gov While there is no direct evidence of this compound being used in this process, closely related diethoxypropane structures serve as key precursors.

Specifically, research has shown the synthesis of novel phthalocyanine derivatives substituted with 1,3-diethoxy-2-propanol (B53937) groups at the periphery. These are prepared via the cyclotetramerization of a phthalonitrile precursor that has been modified with the diethoxypropanol moiety. The purpose of these bulky, flexible side chains is to improve the solubility of the final phthalocyanine product, which is a major challenge in their application.

Coelenterazine (B1669285) Derivatives for Bioluminescence

Coelenterazine is the luciferin, or light-emitting molecule, utilized by many marine organisms' bioluminescent systems, including those with luciferases from Renilla and Gaussia. thno.org The synthesis of coelenterazine and its derivatives is a key area of research for developing new bioimaging tools. The core of these syntheses often involves the condensation of a substituted aminopyrazine with a phenylpyruvic acid derivative.

A key intermediate in many modern coelenterazine syntheses is 1,1-diethoxypropan-2-one or its derivatives. thieme-connect.denih.govacs.org For example, a patented method describes coupling 4-(5-amino-6-benzylpyrazin-2-yl)phenol (B116718) with a silyl-protected version of 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one. justia.com The 1,1-diethoxypropan-2-one moiety provides the crucial three-carbon chain that forms part of the final imidazopyrazinone core of coelenterazine after cyclization. This compound is the direct amine analog of the key 1,1-diethoxypropan-2-one intermediate and can be considered a potential synthetic precursor to it through oxidation methods.

Table 2: Key Reagents in Coelenterazine Synthesis

Reagent Class Specific Example Role in Synthesis Ref.
Aminopyrazine 4-(5-amino-6-benzylpyrazin-2-yl)phenol Forms the pyrazine (B50134) ring of the core justia.com

Applications in Conjugate Chemistry (e.g., Oligonucleotide Conjugates via cleavable linkers)

The conjugation of oligonucleotides (ONs) to other biomolecules or targeting ligands is a critical strategy for enhancing their therapeutic potential by improving cellular uptake and stability. This often involves the use of cleavable linkers that can release the active oligonucleotide under specific conditions, such as a change in pH.

While this compound itself is not directly cited for this purpose, its structural isomer, 3-amino-1,1-diethoxypropane , is utilized in the synthesis of components for pH-sensitive oligonucleotide conjugates. mdpi.comresearchgate.net In this application, a biomolecule (like a peptide or a targeting cluster) is modified with a β-alanine aldehyde (β-Ala-H) unit. The aldehyde functionality is generated from a precursor synthesized using 3-amino-1,1-diethoxypropane. mdpi.com This aldehyde-modified biomolecule is then conjugated to an oligonucleotide containing a 2'-deoxy-2'-(N-methoxyamino) uridine. mdpi.commdpi.com This reaction forms an N-(methoxy)oxazolidine linkage, which is stable at neutral pH but cleaves under mildly acidic conditions (pH 4-6), releasing the oligonucleotide inside the cell. mdpi.com The rate of this cleavage can be tuned based on the structure of the aldehyde component. mdpi.com

Table 3: Components for pH-Cleavable Oligonucleotide Conjugation

Component Function Key Precursor Ref.
Aldehyde-modified biomolecule The targeting or delivery moiety 3-amino-1,1-diethoxypropane mdpi.com
N-(methoxyamino)-modified oligonucleotide The therapeutic payload 2'-deoxy-2'-(N-methoxyamino) uridine mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research on 1,1 Diethoxypropan 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the number and types of protons and their electronic environments within a molecule. For acetals and amines, characteristic chemical shifts and splitting patterns allow for unambiguous structural assignments. emerypharma.com In derivatives of 1,1-diethoxypropan-2-amine, the ethoxy groups typically exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The protons on the propane (B168953) backbone and the amine group will have distinct chemical shifts influenced by their neighboring functional groups. For instance, the proton attached to the same carbon as the amine group will appear at a different chemical shift compared to the methyl protons of the propane chain.

Proton Type Typical Chemical Shift (δ) in ppm Splitting Pattern
Ethoxy -CH₃~1.2Triplet
Propane -CH₃VariableDoublet
Ethoxy -OCH₂-~3.5 - 3.7Quartet
Propane -CH(NH₂)-VariableMultiplet
Acetal (B89532) -CH-~4.6Variable
Amine -NH₂Broad, variableSinglet (broad)

This table provides generalized ¹H NMR data; specific values can vary based on the solvent and the full molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment. emerypharma.com For example, the carbon of a carbonyl group in a related ketone like 1,1-diethoxypropan-2-one appears significantly downfield. nih.gov In acetals, the carbon atom bonded to two oxygen atoms is characteristically found in the 100-110 ppm range. rsc.org

Carbon Type Typical Chemical Shift (δ) in ppm
Ethoxy -CH₃~15
Propane -CH₃Variable
Carbon bearing Amine (-CHNH₂)~50 - 55
Ethoxy -OCH₂-~60 - 65
Acetal Carbon (-CH(OEt)₂)~102.5

This table provides generalized ¹³C NMR data; specific values can vary based on the solvent and the full molecular structure. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. acs.org This is crucial for confirming the identity of newly synthesized derivatives of this compound and for differentiating between compounds with the same nominal mass. For primary amines, techniques like liquid chromatography coupled with HRMS (LC-HRMS) are employed for sensitive detection and quantification, even in complex matrices. thermofisher.comnih.govvdi.de The exact mass of this compound is 147.125928785 Da. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique particularly useful for the analysis of large and fragile biomolecules, but it has also found applications in the analysis of smaller organic molecules. news-medical.netcreative-proteomics.com While direct analysis of small molecules like this compound can be challenging due to matrix interference in the low mass range, specialized matrices and techniques have been developed to overcome this limitation. acs.orguj.edu.plrsc.org MALDI-TOF can be used to study chemical transformations and characterize polymers with amine end-groups. news-medical.netunl.edu Dehydrogenation and dehalogenation have been observed in the analysis of amines using MALDI-TOF MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for related compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. nih.gov For compounds that are not sufficiently volatile, such as some amines and their derivatives, derivatization is often employed to increase their volatility. sigmaaldrich.cnsigmaaldrich.com For instance, amino acids can be analyzed by GC-MS after conversion to their N(O,S)-alkyl alkoxy carbonyl esters or other derivatives. nih.gov The fragmentation patterns observed in the mass spectrometer provide a "fingerprint" that can be used to identify the compound. nih.gov While direct GC-MS of this compound might be possible, derivatization of the amine group could improve chromatographic properties and detection. The related compound, 1,1-diethoxypropan-2-one, has been analyzed by GC-MS, with characteristic peaks at m/z 43, 47, and 45. nih.gov On-column reactions can sometimes occur during GC-MS analysis of amine mixtures, leading to the formation of imines, which complicates the results. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aggregation Studies of Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules and investigate aggregation phenomena in derivatives of this compound, such as peripherally substituted phthalocyanines. sinop.edu.trresearchgate.netresearchgate.netresearchgate.neterdogan.edu.tr The UV-Vis spectra of phthalocyanine (B1677752) (Pc) derivatives are characterized by two main absorption regions: the B band (or Soret band) in the UV region (around 300-400 nm) and the Q band in the visible region (around 600-700 nm). researchgate.net

In a study involving novel phthalocyanine derivatives substituted with 1,3-diethoxy-2-propanol (B53937), UV-Vis spectroscopy was a key method for characterization. sinop.edu.trresearchgate.net The position of the Q band is sensitive to the central metal ion and the peripheral substituents. For instance, the Q-band maxima for these derivatives were observed at different wavelengths depending on the metal center. The aggregation tendency of these compounds was also investigated using UV-Vis spectroscopy by analyzing spectral changes at various concentrations in different solvents. researchgate.netresearchgate.net Non-aggregated species typically show a single, sharp Q-band, whereas aggregation leads to the appearance of new, often blue-shifted, bands or a broadening of the Q-band.

The electronic absorption spectra of these derivatives are influenced by the solvent environment. Solvents can affect the equilibrium between monomeric and aggregated forms. d-nb.info For example, in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), many phthalocyanine derivatives remain as monomers, which is ideal for studying their intrinsic photophysical properties. researchgate.net

Table 1: UV-Vis Spectral Data for Peripherally Tetra 1,3-diethoxy-2-propanol Substituted Phthalocyanine Derivatives

Central Metal Ion B Band λmax (nm) Q Band λmax (nm) Source
Cobalt (II) ~325 ~675 sinop.edu.trresearchgate.net
Copper (II) ~350 ~680 sinop.edu.trresearchgate.net
Magnesium (II) ~350 ~685 sinop.edu.trresearchgate.netresearchgate.net
Nickel (II) ~320 ~670 sinop.edu.trresearchgate.net

Note: The exact absorption maxima can vary slightly based on the solvent and concentration.

Electrochemical Characterization (e.g., for phthalocyanine derivatives)

Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are crucial for determining the redox properties of phthalocyanine derivatives of this compound. These analyses provide insights into the stability of the compounds and their potential applications in areas like electrocatalysis and sensors. sinop.edu.trresearchgate.netresearchgate.net The measurements reveal the potentials at which the molecules undergo oxidation and reduction, which are typically centered on either the phthalocyanine macrocycle or the central metal ion. researchgate.net

For peripherally tetra 1,3-diethoxy-2-propanol substituted metallophthalocyanines (MPc), electrochemical studies have been conducted to understand the influence of the central metal. sinop.edu.tr Voltammetric measurements typically show a series of one-electron redox processes. For a Co(II)Pc derivative, the processes can include both metal-centered ([Co(II)Pc]/[Co(I)Pc]) and ring-based reductions. researchgate.net The peak currents in these experiments often show a linear relationship with the square root of the scan rate, indicating diffusion-controlled processes. researchgate.net These electrochemical characterizations are vital for illuminating the reaction mechanisms and the effects of different substituents and metal centers on the electronic properties of the phthalocyanine ring. researchgate.net

Table 2: Electrochemical Redox Potentials for Selected Phthalocyanine Derivatives

Derivative Redox Process Potential (V vs. Ag/AgCl) Technique Source
Co(II)Pc [Co(II)Pc]/[Co(I)Pc]⁻ ~ -0.90 CV researchgate.net
Co(II)Pc [Co(I)Pc]⁻/[Co(I)Pc]²⁻ ~ -1.50 CV researchgate.net
Zn(II)Pc Pc⁻²/Pc⁻³ ~ -1.20 CV sinop.edu.trresearchgate.net
Cu(II)Pc Pc⁻²/Pc⁻³ ~ -1.15 CV sinop.edu.trresearchgate.net

Note: Potentials are approximate and can vary with solvent, electrolyte, and reference electrode.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential tools for the purification, separation, and analysis of this compound derivatives from reaction mixtures and for verifying their purity. scispace.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of synthesized compounds. In research involving derivatives of 1,1-diethoxypropan-2-one (a related precursor), reversed-phase HPLC was employed for purification. thno.org For example, a semipreparative reversed-phase HPLC was used to afford a pure product with a mobile phase consisting of a methanol/water mixture with 0.1% formic acid. thno.org Another purification was achieved on a recycling preparative HPLC system fitted with a reverse-phase ODS-3 column. thno.org The selection of the column and mobile phase is critical and depends on the polarity and chemical nature of the target derivative. beilstein-journals.org

Table 3: Example HPLC Purification Conditions for Derivatives

Compound Type Column Mobile Phase System Source
Imidazo[1,2-a]pyrazin-3(7H)-one Reversed-phase CH₃OH / H₂O = 60/40 with 0.1% formic acid Semipreparative HPLC thno.org
Imidazo[1,2-a]pyrazin-3(7H)-one ODS plate MeCN / H₂O = 50/50 Preparative Chromatograph thno.org

Flash chromatography is a rapid and efficient method for the preparative separation and isolation of synthetic intermediates and final products. It is widely used in the synthesis of derivatives related to this compound due to its effectiveness and speed. scispace.comuib.no The technique uses air pressure to force the solvent through a column, typically packed with silica (B1680970) gel. scispace.com

In several syntheses, crude products were purified by flash chromatography on a silica gel column. thno.orgnih.gov The choice of eluent, usually a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve the best separation. thno.orguib.nonih.gov

Table 4: Flash Chromatography Conditions for the Isolation of Various Derivatives

Isolated Compound Stationary Phase Eluent System (v/v) Source
3-benzyl-5-(4-(3-((tert-butyldimethylsilyl)oxy)propoxy)phenyl)pyrazin-2-amine Silica Gel n-hexane / ethyl acetate = 80/20 to 70/30 thno.org
3-benzyl-5-(4-(4-((tert-butyldimethylsilyl)oxy)butoxy)phenyl)pyrazin-2-amine Silica Gel n-hexane / ethyl acetate = 80/20 to 67/33 thno.org
1,1-diethoxy-4-(trimethylsilyl)-but-3-yn-2-one Silica Gel Not specified, yielded yellow liquid uib.no

Theoretical and Computational Chemistry Studies on 1,1 Diethoxypropan 2 Amine Systems

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. While specific DFT studies on 1,1-diethoxypropan-2-amine are not extensively documented in publicly available literature, the principles can be understood by referencing related compounds and reactions, such as the reductive amination of ketones and aldehydes.

Reductive amination is a cornerstone of amine synthesis. nih.govscholaris.ca The process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.govscholaris.ca DFT calculations are crucial in understanding the selectivity of reducing agents, such as sodium triacetoxyborohydride (B8407120) (STAB), which are known to preferentially reduce the imine intermediate over the starting carbonyl compound. nih.govscholaris.ca Studies on similar systems reveal that both thermodynamic and kinetic factors, influenced by Brønsted–Lowry and Lewis acids, favor the formation and subsequent reduction of the imine. scholaris.ca

For a system like the synthesis of this compound, which can be conceptualized as arising from the reductive amination of 1,1-diethoxypropan-2-one, DFT could be employed to:

Model the reaction pathway: This includes the initial formation of the imine from the ketoacetal and ammonia (B1221849) or a primary amine, followed by the reduction step.

Calculate transition state energies: By determining the energy barriers for competing pathways, such as the direct reduction of the ketone versus the reduction of the imine, DFT can quantify the selectivity observed in the reaction.

Investigate the role of catalysts: DFT is used to study how catalysts, such as phosphoric acid or transition metals, influence the reaction mechanism and stereochemical outcome. nih.govumich.edu For instance, in Brønsted acid-catalyzed hydrogenations, DFT can help rationalize the stereochemistry of the resulting chiral amines. ruepinglab.com

A hypothetical DFT-guided mechanistic study on the formation of this compound could explore the energetics of the reaction between 1,1-diethoxypropan-2-one and an amine source, followed by hydride reduction. The calculations would likely confirm that the formation of the iminium ion is a key step, and its subsequent reduction is kinetically and thermodynamically favored over the direct reduction of the ketoacetal.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into conformational changes, solvent effects, and intermolecular interactions over time. For a flexible molecule like this compound, MD simulations are particularly valuable.

By simulating the movement of the molecule in a solvent, one can observe:

Conformational landscape: The molecule can adopt various conformations due to the rotation around its single bonds. MD simulations can map out the accessible conformations and their relative populations.

Solvent interactions: The amine and ether functionalities of this compound will interact with solvent molecules through hydrogen bonding and dipole-dipole interactions. MD simulations can characterize the structure and dynamics of the solvation shell.

Intramolecular interactions: The potential for intramolecular hydrogen bonding between the amine group and the ether oxygens can be investigated.

Referencing studies on related alkylamines, MD simulations have been successfully used to understand their interfacial behavior and the role of molecular flexibility in catalytic reactions. acs.orgresearchgate.netulisboa.pt For example, simulations have shown that the flexibility of an alkylamine chain can facilitate its nucleophilic attack in a reaction. acs.org Similarly, MD simulations of alkylamines on surfaces have provided insights into their structural arrangement and passivation effects. researchgate.netdntb.gov.ua

In the context of this compound, MD simulations could be used to study its behavior in different environments, such as in solution or at an interface, which is crucial for understanding its reactivity and potential applications.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules. For this compound, these predictions are centered around the nucleophilic character of the primary amine and the potential for stereoselectivity in its reactions.

Reactivity: The primary amine group in this compound is the primary site of nucleophilic reactivity. Computational methods can quantify this reactivity through various descriptors:

Frontier Molecular Orbital (FMO) Theory: The energy of the Highest Occupied Molecular Orbital (HOMO) is often correlated with nucleophilicity. A higher HOMO energy suggests a greater tendency to donate electrons.

Calculated pKa: The basicity of the amine can be predicted computationally, providing an indication of its ability to act as a base or nucleophile. The predicted pKa for this compound is approximately 7.24. lookchem.com

Machine Learning Models: Recent advances in machine learning allow for the prediction of nucleophilicity and electrophilicity based on molecular structure. rsc.org These models can predict the most reactive sites in a molecule, which in this case would be the nitrogen atom of the amine. rsc.org

Selectivity: When this compound participates in reactions that create a new stereocenter, the prediction of stereoselectivity becomes important. Computational models can be used to predict the favored stereoisomer by calculating the energies of the diastereomeric transition states. The Curtin–Hammett principle can then be applied to relate the difference in these transition state energies to the product ratio. rsc.org

For instance, in the acylation or alkylation of the amine, if the reagent is chiral, computational modeling can predict which diastereomer of the product will be formed in excess. This is achieved by modeling the transition states leading to each diastereomer and identifying the lowest energy pathway.

Conformational Analysis and Stereochemical Modeling

The presence of a chiral center at the C2 position and multiple rotatable bonds gives this compound a complex conformational landscape. Understanding these conformations is key to understanding its chemical behavior.

Conformational Analysis: Computational methods can be used to perform a systematic search for low-energy conformations of this compound. This involves rotating the molecule around its key single bonds (e.g., C-C, C-O, C-N bonds) and calculating the energy of each resulting conformation. The results of such an analysis would reveal the most stable arrangements of the molecule, which are likely to be the most populated in a given environment.

Key rotational barriers, such as those for the C-O and C-C bonds, can be calculated to understand the flexibility of the molecule. For related diethoxyalkanes, theoretical studies have investigated rotational barriers and conformational preferences. unibo.it

Stereochemical Modeling: Stereochemical models are essential for rationalizing and predicting the outcome of stereoselective reactions. For reactions involving this compound, computational models can be built to represent the transition state of the reaction. These models take into account the steric and electronic interactions between the substrate, the reagent, and any catalyst present.

For example, in a reaction where the amine acts as a nucleophile, the stereochemical model would show the preferred trajectory of attack on the electrophile, considering the steric hindrance from the diethoxy and methyl groups. DFT studies on related systems have successfully used stereochemical models to explain the enantioselectivity of reactions involving chiral amines. nih.gov The use of chiral auxiliaries in synthesis often relies on such models to predict the stereochemical outcome. wikipedia.org

Table of Physicochemical Properties for this compound

PropertyValueSource
Molecular FormulaC7H17NO2 nih.gov
Molecular Weight147.22 g/mol nih.gov
Boiling Point194.2 °C at 760 mmHg lookchem.com
Density0.913 g/cm³ lookchem.com
Flash Point74.9 °C lookchem.com
pKa (Predicted)7.24 ± 0.10 lookchem.com
XLogP30.3 nih.gov
Hydrogen Bond Donor Count1 lookchem.com
Hydrogen Bond Acceptor Count3 lookchem.com
Rotatable Bond Count5 lookchem.com

Future Research Directions and Emerging Areas for 1,1 Diethoxypropan 2 Amine Research

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient and stereoselective synthesis of 1,1-diethoxypropan-2-amine is a primary area for future research. While traditional synthetic routes exist, the development of advanced catalytic systems could offer significant improvements in terms of yield, selectivity, and sustainability.

One promising direction is the exploration of biocatalysis. Drawing parallels from the synthesis of structurally similar compounds such as (S)-1-methoxypropan-2-amine, which has been successfully synthesized using transaminases and amine dehydrogenases (AmDHs), similar enzymatic approaches could be developed for this compound. frontiersin.orgresearchgate.net Future research could focus on identifying or engineering enzymes capable of the reductive amination of 1,1-diethoxypropan-2-one. This would provide a green and highly enantioselective route to chiral this compound, a valuable building block for asymmetric synthesis.

Furthermore, the development of novel heterogeneous catalysts for the amination of precursors to this compound is a viable research avenue. mdpi.com This could involve the design of metal-supported catalysts or functionalized porous materials that facilitate the reaction under mild conditions, allowing for easier catalyst recovery and reuse.

Table 1: Hypothetical Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemPrecursorReaction TypePotential AdvantagesResearch Focus
Engineered Amine Dehydrogenase1,1-Diethoxypropan-2-oneBiocatalytic Reductive AminationHigh enantioselectivity, mild reaction conditions, environmentally benignEnzyme screening and protein engineering for substrate specificity and activity.
Supported Metal Catalyst (e.g., Ru/C, Pd/C)1,1-Diethoxypropan-2-olReductive AminationHigh conversion, potential for continuous flow processesCatalyst design for improved selectivity and stability, optimization of reaction parameters.
Functionalized Mesoporous Silica (B1680970)1,1-DiethoxypropaneC-H AminationDirect functionalization, atom economyDevelopment of novel catalyst materials and understanding of the reaction mechanism.

Exploration of New Chemical Transformations and Rearrangements

The bifunctional nature of this compound, possessing both a primary amine and a protected aldehyde, makes it a versatile substrate for exploring novel chemical transformations and rearrangements. Future research could delve into reactions that exploit both functional groups in a concerted or sequential manner.

For instance, intramolecular cyclization reactions could be investigated. Under acidic conditions, the acetal (B89532) could be hydrolyzed to reveal the aldehyde, which could then undergo condensation with the primary amine to form cyclic imines or other heterocyclic structures. The study of such cascade reactions could lead to the efficient synthesis of complex molecular architectures.

Additionally, the primary amine group can serve as a handle for a variety of chemical modifications. Future work could explore its use in multicomponent reactions, such as the Ugi or Passerini reactions, to generate diverse molecular scaffolds. The investigation of novel rearrangements, potentially catalyzed by transition metals, could also uncover new synthetic pathways starting from this compound.

Expansion of Applications in Chemical Biology and Material Science

The potential applications of this compound and its derivatives in chemical biology and material science are largely unexplored and represent a significant area for future research.

In the realm of chemical biology, the primary amine functionality allows for its conjugation to biomolecules, such as peptides or proteins, to introduce a masked aldehyde group. This latent aldehyde could then be unmasked under specific physiological conditions for targeted labeling or crosslinking studies. This approach could be valuable for developing new chemical probes to study biological processes.

In material science, this compound could serve as a unique monomer or crosslinking agent in polymer synthesis. datapdf.commdpi.comrsc.org The primary amine can participate in polymerization reactions to form polyamides, polyimines, or polyureas. The diethoxypropane moiety could impart specific properties, such as hydrophilicity or degradability, to the resulting polymers. Future research could focus on the synthesis and characterization of novel polymers derived from this amine and the evaluation of their properties for applications in areas such as hydrogels, coatings, or biodegradable plastics.

Table 2: Potential Applications of this compound in Different Fields

FieldPotential ApplicationResearch Direction
Chemical BiologyBioconjugation and labelingSynthesis of derivatives for attachment to biomolecules and study of their release mechanisms.
Material SciencePolymer synthesisInvestigation of its use as a monomer or crosslinker for novel functional polymers.
Medicinal ChemistrySynthesis of bioactive moleculesUse as a building block for the synthesis of new pharmaceutical compounds.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Operando Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing processes and discovering new reactivity. Advanced spectroscopic techniques, particularly in situ and operando methods, are powerful tools for these investigations. kit.edufrontiersin.orgrsc.org

Future research could employ in situ spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, to monitor the formation of this compound in real-time. bit.edu.cn This would allow for the identification of reaction intermediates and the elucidation of the catalytic cycle, providing valuable insights for catalyst improvement.

Operando studies, which combine spectroscopic measurements with simultaneous catalytic performance evaluation, could be particularly insightful for understanding the behavior of heterogeneous catalysts used in the synthesis of this compound. kit.edu By correlating the structural changes in the catalyst under reaction conditions with its activity and selectivity, researchers can gain a more complete picture of the catalytic process. These mechanistic insights are essential for the rational design of more efficient and robust catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,1-Diethoxypropan-2-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 1,1-diethoxypropan-2-one using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. Efficiency optimization involves adjusting solvent polarity (e.g., ethanol vs. tetrahydrofuran), pH control (maintained at 6–7 for NaBH3CN), and temperature (25–40°C). Continuous flow reactors may enhance scalability by minimizing side reactions .
  • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify using fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ethoxy group resonance (δ 1.2–1.4 ppm for CH3, δ 3.4–3.7 ppm for OCH2) and amine proton signals (δ 1.5–2.5 ppm, broad).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 162.1492 (C7H17NO2).
  • Infrared (IR) : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ethoxy groups create steric hindrance, reducing nucleophilic attack at the adjacent carbon. Electronic effects from the ether oxygen stabilize intermediates via resonance. To study this:

  • Kinetic Experiments : Compare reaction rates with analogous amines (e.g., 1,1-dimethoxypropan-2-amine) under SN2 conditions (e.g., alkyl halide reactions).
  • Computational Modeling : Density functional theory (DFT) calculations to map transition-state energy barriers .

Q. What degradation pathways occur under oxidative or acidic conditions, and how can stability be enhanced for long-term storage?

  • Methodological Answer :

  • Oxidative Degradation : Exposure to H2O2 or O2 generates imine byproducts; monitor via GC-MS.
  • Acidic Hydrolysis : Ethoxy groups hydrolyze to carbonyl compounds (e.g., propan-2-one) at pH < 3.
  • Stabilization Strategies : Store under inert gas (N2/Ar) at 4°C with desiccants (molecular sieves). Add antioxidants (e.g., BHT) to inhibit oxidation .

Q. Can this compound serve as a chiral building block in asymmetric catalysis, and what ligand systems enhance enantioselectivity?

  • Methodological Answer : The amine’s stereocenter enables chiral ligand design. Test enantioselectivity in model reactions (e.g., aldol condensation):

  • Ligand Screening : Combine with transition metals (e.g., Ru, Pd) and assess enantiomeric excess (ee) via chiral HPLC.
  • X-ray Crystallography : Resolve ligand-metal complexes to optimize stereochemical control .

Q. How does this compound interact with biological targets, such as neurotransmitter receptors or enzymes?

  • Methodological Answer :

  • In Vitro Assays : Radioligand binding studies (e.g., with ³H-labeled compounds) on serotonin/dopamine receptors.
  • Molecular Docking : Simulate binding affinities using AutoDock Vina or Schrödinger Suite.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation .

Data Contradictions and Validation

  • Synthetic Yield Discrepancies : reports 60–70% yields for reductive amination, while suggests >85% using flow reactors. Validate by replicating protocols with controlled reagent purity and inert atmospheres .
  • Biological Activity Variability : Chiral purity (S/R configuration) may explain divergent results in receptor binding assays. Use enantiomerically pure samples and chiral chromatography for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.